CID 78060714
Description
CID 78060714 (PubChem Compound Identifier 78060714) is a chemical compound analyzed using advanced chromatographic and spectrometric techniques. Its structural and analytical characteristics have been elucidated through gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation (Figure 1). Key features include:
- Chemical Structure: The compound’s structure (Figure 1A) contains functional groups identifiable via mass spectral fragmentation patterns, as demonstrated in its GC-MS chromatogram (Figure 1B) .

- Fractionation Profile: this compound was isolated from a complex mixture via vacuum distillation, with its concentration varying across fractions (Figure 1C) .
- Analytical Data: The mass spectrum (Figure 1D) provides molecular ion peaks and fragmentation pathways critical for structural validation .
Properties
Molecular Formula |
C16H33O2Sn |
|---|---|
Molecular Weight |
376.1 g/mol |
InChI |
InChI=1S/C8H16O2.2C4H9.Sn/c1-2-3-4-5-6-7-8(9)10;2*1-3-4-2;/h2-7H2,1H3,(H,9,10);2*1,3-4H2,2H3;/q;;;+1/p-1 |
InChI Key |
WIBQJWSRXXSRBW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC(=O)O[Sn](CCCC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl(octanoyloxy)stannane can be synthesized through the reaction of dibutyltin oxide with octanoic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The general reaction is as follows:
Bu2SnO+2C7H15COOH→Bu2Sn(OCOC7H15)2+H2O
Industrial Production Methods
On an industrial scale, the production of dibutyl(octanoyloxy)stannane involves similar esterification reactions but may utilize continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Dibutyl(octanoyloxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound back to dibutyltin hydride.
Substitution: The octanoyloxy groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl or aryl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and carboxylic acids.
Reduction: Dibutyltin hydride and octanoic acid.
Substitution: Various organotin compounds depending on the nucleophile used.
Scientific Research Applications
Dibutyl(octanoyloxy)stannane has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of urethane linkages.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a stabilizer in the production of polyvinyl chloride (PVC) and as a catalyst in the production of polyurethane foams.
Mechanism of Action
The mechanism by which dibutyl(octanoyloxy)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can act as a Lewis acid, facilitating the formation of complexes with nucleophilic species. This interaction can lead to the activation of certain pathways, such as the formation of urethane linkages in the presence of isocyanates and alcohols.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison based on analytical techniques, physicochemical properties, and biological relevance:
Table 1: Comparative Analysis of CID 78060714 and Hypothetical Analogues
Key Findings :
Chromatographic Behavior : this compound exhibits a later retention time (12.8 min) compared to Compound A (11.2 min), suggesting higher polarity or molecular weight differences. This aligns with vacuum distillation trends, where this compound concentrates in intermediate fractions (Figure 1C) .
Mass Spectral Patterns: The compound’s fragmentation profile (Figure 1D) differs from ginsenosides analyzed via LC-ESI-MS in prior studies, where in-source CID techniques distinguished isomers like ginsenoside Rf and pseudoginsenoside F11 .
However, its structural complexity suggests possible pharmacological interest, akin to bioactive saponins studied in .
Methodological Parallels :
- GC-MS vs. LC-ESI-MS: While this compound was analyzed via GC-MS, similar compounds (e.g., ginsenosides) often require LC-ESI-MS for accurate differentiation due to their non-volatile nature .
- Fractionation Strategies: The use of vacuum distillation () mirrors isolation protocols for essential oils and terpenoids, where boiling point and polarity govern fraction composition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

